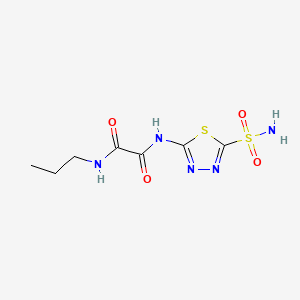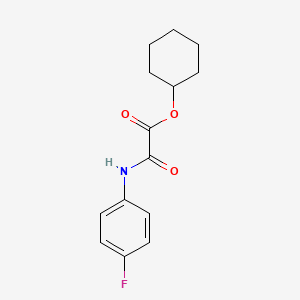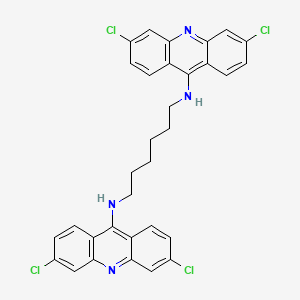![molecular formula C22H14O2 B14456424 1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) CAS No. 75142-99-3](/img/structure/B14456424.png)
1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is an organic compound characterized by its unique structure, which includes two ethynylbenzene groups connected via a 1,3-phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) typically involves the reaction of 1,3-dihydroxybenzene with 3-ethynylbenzene derivatives under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound is explored for its potential in creating advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, materials science, or biological systems.
Comparison with Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: This compound shares a similar core structure but with amino groups instead of ethynyl groups.
1,1’-[1,3-Phenylenebis(oxy)]bis(3-bromobenzene): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,3-Bis(3-(3-phenoxyphenoxy)phenoxy)benzene: Another structurally related compound with phenoxy groups, used in different contexts.
Uniqueness: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in materials science and organic synthesis, where such properties are highly sought after.
Properties
CAS No. |
75142-99-3 |
|---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1,3-bis(3-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-8-5-10-19(14-17)23-21-12-7-13-22(16-21)24-20-11-6-9-18(4-2)15-20/h1-2,5-16H |
InChI Key |
DEYXBGVXOXZAHF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)
![[(3S,5S,7S)-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2-chloroacetate](/img/structure/B14456368.png)
![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)


![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)


![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)


